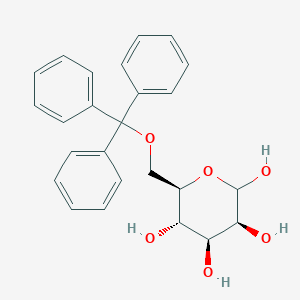

![molecular formula C6H12N2 B179875 hexahydro-1H-Pyrrolo[1,2-c]imidazole CAS No. 156171-65-2](/img/structure/B179875.png)

hexahydro-1H-Pyrrolo[1,2-c]imidazole

Descripción general

Descripción

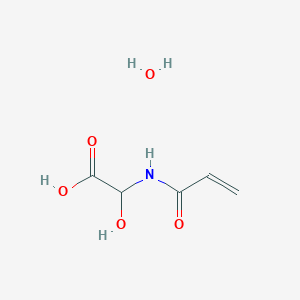

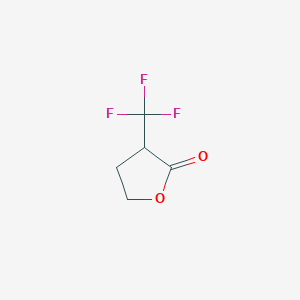

Hexahydro-1H-Pyrrolo[1,2-c]imidazole is a chemical compound with the molecular formula C6H8N2O2 . It is also known as tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione .

Synthesis Analysis

A method to synthesize pyrrolo–imidazole was developed via a post-Ugi cascade reaction followed by one purification procedure . This method could be applicable to a broad scope of functionalized anilines . Another synthetic approach involves the reaction of different thioxoimidazolidinones with trans-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) which yields bicyclic 1,3-diaza heterocycles bearing the trifluoromethyl (CF3) moiety .

Molecular Structure Analysis

The molecular structure of hexahydro-1H-Pyrrolo[1,2-c]imidazole is characterized by a bicyclic 1,3-diaza heterocycle . The structure was confirmed by 1H and 13C NMR spectroscopy using 2D COSY, NOESY, HMBC, and HSQC techniques .

Chemical Reactions Analysis

The reaction of different thioxoimidazolidinones with ETFBO yields bicyclic 1,3-diaza heterocycles bearing the trifluoromethyl (CF3) moiety . This reaction involves both depth experimental analysis and theoretical calculations to fathom out the mode of reaction of this building block and elucidate the underlying mechanism operating for the observed reactions .

Physical And Chemical Properties Analysis

Hexahydro-1H-Pyrrolo[1,2-c]imidazole is a solid compound with a melting point between 160 - 162 degrees Celsius . It has a molecular weight of 140.14 .

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

- A study by Cai et al. (2015) outlines the chemoselective synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives. This method is promising for the synthesis of alkaloid analogs, indicating its potential use in developing new therapeutic agents (Cai et al., 2015).

Synthetic Strategies for Substituted Imidazoles

- Adib et al. (2017) describe efficient protocols for preparing highly functionalized 1H-imidazoles and 5H-pyrrolo[1,2-c]imidazoles. This research underlines the versatility of hexahydro-1H-Pyrrolo[1,2-c]imidazole in synthesizing complex molecular structures (Adib et al., 2017).

Decarboxylative Cyclization Reactions

- Wu et al. (2017) developed a method for synthesizing tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones, demonstrating the compound's utility in creating diverse structures with high yield and diastereoselectivity (Wu et al., 2017).

Antimicrobial Activity

- Demchenko et al. (2021) synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives showing antibacterial and antifungal activity. This highlights the compound's relevance in developing new antimicrobial agents (Demchenko et al., 2021).

Synthesis via Azomethine Ylide Cycloaddition

- Najdi et al. (1998) report an efficient route to synthesize hexahydro-1H-pyrrolo[1,2-c]imidazole derivatives, which could be significant for creating complex molecular architectures (Najdi et al., 1998).

Novel Synthetic Routes

- Rao et al. (2019) and Katritzky et al. (2000) describe novel synthetic routes to create imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles. These methods contribute to expanding the synthetic possibilities of hexahydro-1H-Pyrrolo[1,2-c]imidazole (Rao et al., 2019); (Katritzky et al., 2000).

Regioselective Synthesis

- Wang et al. (2015) developed a method for the regioselective synthesis of pyrrolo[1,2-a]imidazoles, demonstrating the compound's utility in selective chemical transformations (Wang et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2,3,5,6,7,7a-hexahydro-1H-pyrrolo[1,2-c]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-6-4-7-5-8(6)3-1/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCUCCLHQOWBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydro-1H-Pyrrolo[1,2-c]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B179824.png)